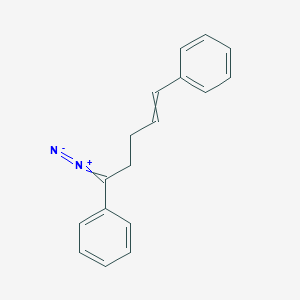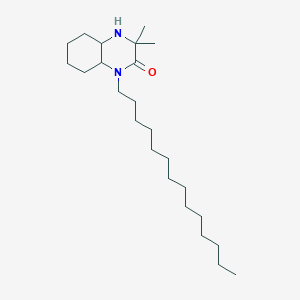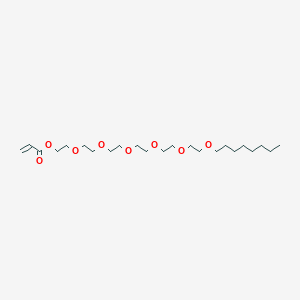
1,1'-(5-Diazopent-1-ene-1,5-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene: is an organic compound characterized by the presence of two phenyl groups attached to a diazopentene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene can be synthesized through a series of organic reactions. One common method involves the reaction of 1,5-dibromopentane with sodium azide to form 1,5-diazidopentane. This intermediate is then subjected to a coupling reaction with benzene under the influence of a palladium catalyst to yield the desired compound.
Industrial Production Methods: Industrial production of 1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diazo group into amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the phenyl rings.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive diazo group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene exerts its effects involves the reactivity of the diazo group. This group can participate in various chemical reactions, such as cycloadditions and insertions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
1,1-Diphenylethylene: An aromatic hydrocarbon with similar structural features but lacking the diazo group.
Bibenzyl: Another related compound with two phenyl groups attached to an ethane chain.
Uniqueness: 1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene is unique due to the presence of the diazo group, which imparts distinct reactivity and potential for diverse chemical transformations. This sets it apart from other similar compounds that do not possess this functional group.
Eigenschaften
CAS-Nummer |
90466-90-3 |
|---|---|
Molekularformel |
C17H16N2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(1-diazo-5-phenylpent-4-enyl)benzene |
InChI |
InChI=1S/C17H16N2/c18-19-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-7,9-13H,8,14H2 |
InChI-Schlüssel |
ZCDFHLSTTFBQKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCCC(=[N+]=[N-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)






![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)



